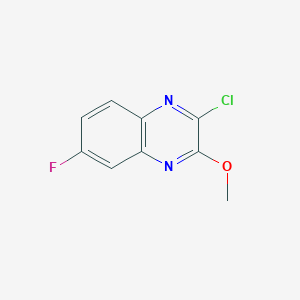

2-Chloro-6-fluoro-3-methoxyquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H6ClFN2O |

|---|---|

Poids moléculaire |

212.61 g/mol |

Nom IUPAC |

2-chloro-6-fluoro-3-methoxyquinoxaline |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-9-8(10)12-6-3-2-5(11)4-7(6)13-9/h2-4H,1H3 |

Clé InChI |

KUOHTIBWFUNFFJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC2=C(C=CC(=C2)F)N=C1Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Methoxyquinoxaline and Precursor Scaffolds

Retrosynthetic Disconnection Analysis of the 2-Chloro-6-fluoro-3-methoxyquinoxaline Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to more readily available starting materials. The primary disconnection strategy involves breaking the two C-N bonds of the pyrazine (B50134) ring, a common approach for quinoxaline (B1680401) synthesis. This leads back to a substituted 1,2-phenylenediamine and an α-dicarbonyl equivalent.

Specifically, disconnection of the quinoxaline core of the target molecule (I) suggests a key intermediate, 4-fluoro-1,2-phenylenediamine (II), and a reactive α-dicarbonyl synthon (III). The methoxy (B1213986) and chloro substituents at the 2 and 3 positions of the quinoxaline ring can be envisioned as being introduced from this dicarbonyl precursor.

A plausible synthetic precursor for the α-dicarbonyl component could be a derivative of pyruvic acid or a related 1,2-dicarbonyl compound. The chloro and methoxy groups can be installed at a later stage through functionalization of a quinoxalinone intermediate.

An alternative disconnection could involve the late-stage introduction of the fluorine and chlorine atoms onto a pre-formed 3-methoxyquinoxalinone scaffold. However, the regioselectivity of such halogenation reactions can be challenging to control. Therefore, the primary retrosynthetic approach, starting from the appropriately substituted diamine and dicarbonyl precursors, is often preferred for a more convergent and controlled synthesis.

De Novo Synthesis Approaches to the Core Quinoxaline Ring System

The formation of the quinoxaline ring is a cornerstone of the synthesis of this compound. Several methods have been developed for the de novo construction of this heterocyclic system.

Condensation Reactions of 1,2-Diamines with α-Dicarbonyl Compounds

The most classical and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pub This reaction is typically carried out in an acidic or alcoholic medium and proceeds via a two-step mechanism involving the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline. nih.gov

For the synthesis of the this compound scaffold, 4-fluoro-1,2-phenylenediamine would be the diamine component. The choice of the α-dicarbonyl compound is critical for introducing the desired substituents at the 2 and 3 positions. A variety of α-dicarbonyl compounds and their synthetic equivalents can be utilized, as shown in the table below. researchgate.netnih.govmtieat.org

| α-Dicarbonyl Compound/Equivalent | Resulting Quinoxaline Substitution | Reference |

| Glyoxal | Unsubstituted at C2 and C3 | |

| Biacetyl | 2,3-Dimethylquinoxaline | sapub.org |

| Benzil | 2,3-Diphenylquinoxaline | nih.gov |

| α-Keto acids | 2-Substituted-3-quinoxalinone | nih.gov |

| α-Haloketones | 2-Substituted quinoxaline (via in situ oxidation) | researchgate.net |

The reaction conditions for these condensations can vary significantly, with reaction times ranging from minutes to several hours and temperatures from room temperature to reflux. sid.ir

Palladium-Catalyzed Annulation and Cyclization Strategies for Quinoxaline Formation

In recent years, palladium-catalyzed methods have emerged as powerful tools for the synthesis of quinoxalines, offering alternative pathways with potentially higher efficiency and broader substrate scope. researchgate.netrsc.org These strategies often involve the reductive annulation of nitroarylamines with various coupling partners.

One notable approach involves the palladium-catalyzed hydrogenative annulation of catechols and nitroarylamines. rsc.orgrsc.org This method allows for the direct synthesis of quinoxaline derivatives without the need for pre-functionalized diamines. Another strategy involves the palladium-catalyzed reactions of enamines derived from 2-nitroanilines with carbon monoxide, leading to the formation of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. nih.gov While these methods provide novel entries into the quinoxaline scaffold, their application to the specific synthesis of this compound would require careful selection of appropriately substituted starting materials.

Green Chemistry Principles in Quinoxaline Ring Synthesis

The development of environmentally benign synthetic methods is a growing area of importance. In the context of quinoxaline synthesis, several green chemistry approaches have been reported, focusing on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. ekb.egijirt.orgresearchgate.netbenthamdirect.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the condensation of 1,2-diamines and α-dicarbonyls. tsijournals.com The use of water as a solvent, often in conjunction with a catalyst, provides a more sustainable alternative to traditional organic solvents. nih.gov Furthermore, the development of heterogeneous and recyclable catalysts, such as alumina-supported heteropolyoxometalates, offers advantages in terms of catalyst recovery and reuse. nih.gov The application of these green principles can lead to more sustainable and cost-effective production of quinoxaline derivatives. researchgate.net

Regioselective and Chemoselective Functionalization Pathways for this compound

The introduction of the chloro and fluoro substituents at the desired positions of the quinoxaline ring is a critical aspect of the synthesis. This can be achieved either by starting with pre-functionalized precursors or by the regioselective functionalization of a quinoxaline intermediate.

Introduction of Halogen Functionalities (Chlorination at C-2, Fluorination at C-6)

The synthesis of the target molecule requires the specific placement of a chlorine atom at the C-2 position and a fluorine atom at the C-6 position.

Chlorination at C-2: The introduction of a chlorine atom at the C-2 position of a quinoxaline ring is often accomplished by the chlorination of a corresponding quinoxalin-2(1H)-one intermediate. Reagents such as phosphorus oxychloride (POCl₃) are commonly used for this transformation. mdpi.com For instance, 2-hydroxy-3-methylquinoxaline (B154303) can be converted to 2-chloro-3-methylquinoxaline (B189447) by refluxing with POCl₃. mdpi.com This approach could be adapted for the synthesis of the target molecule by first preparing a 6-fluoro-3-methoxyquinoxalin-2(1H)-one intermediate.

Fluorination at C-6: The fluorine atom at the C-6 position is typically introduced by starting with a fluorinated precursor, such as 4-fluoro-1,2-phenylenediamine. The synthesis of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives has been reported starting from 3-chloro-4-fluoroaniline, which undergoes a series of transformations including acetylation, nitration, reduction, and finally cyclization with a diketone. nih.gov A similar strategy could be employed, starting with a suitably substituted aniline (B41778) to ultimately yield the 6-fluoro quinoxaline core.

The synthesis of 2-substituted-6-chloroquinoxalines has been achieved through the reaction of 2,6-dichloroquinoxaline (B50164) with various nucleophiles. rasayanjournal.co.in This highlights the potential for late-stage functionalization at the C-2 position.

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. researchgate.net For the synthesis of this compound and its precursors, these strategies can streamline the construction of the core quinoxaline scaffold.

A general and widely utilized approach for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org In the context of the target molecule, a substituted o-phenylenediamine, such as 4-fluoro-1,2-phenylenediamine, would be a key starting material.

Illustrative Multi-Component Approach:

A hypothetical multi-component reaction for a precursor to the target molecule could involve the reaction of 4-fluoro-1,2-phenylenediamine, an appropriate 1,2-dicarbonyl compound, and a chlorinating agent in a single pot. Subsequent methoxylation would then yield the final product. The choice of the 1,2-dicarbonyl component is crucial for introducing the desired substituents at the 2 and 3 positions.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reference |

| 4-Fluoro-1,2-phenylenediamine | Glyoxal | N-Chlorosuccinimide | 2,3-Dichloro-6-fluoroquinoxaline | sapub.org |

| 4-Fluoro-1,2-phenylenediamine | Diethyl oxalate | POCl3 | 2,3-Dichloro-6-fluoroquinoxaline | researchgate.net |

These one-pot procedures often benefit from the use of catalysts to promote the condensation and subsequent reactions. Various catalysts, including Lewis acids, Brønsted acids, and metal nanoparticles, have been reported to efficiently facilitate quinoxaline synthesis. sapub.org

Transition-Metal-Free Synthetic Routes and Catalytic Alternatives

Concerns over the cost, toxicity, and environmental impact of transition-metal catalysts have spurred the development of metal-free synthetic methods. rsc.orgcncb.ac.cn For the synthesis of quinoxalines, several transition-metal-free approaches have been reported, often relying on the use of organocatalysts or metal-free oxidizing agents. nih.gov

One prominent transition-metal-free strategy involves the oxidative cyclization of o-phenylenediamines with various partners. For instance, the reaction of o-phenylenediamines with α-hydroxy ketones can be catalyzed by iodine in DMSO, where DMSO acts as both the solvent and the oxidant. nih.gov This approach avoids the need for heavy metal oxidants.

Examples of Transition-Metal-Free Quinoxaline Synthesis:

| Starting Materials | Catalyst/Reagent | Key Features | Reference |

| o-Phenylenediamine, α-Hydroxy Ketone | I2 / DMSO | Metal-free, efficient | nih.gov |

| o-Phenylenediamine, 1,2-Dicarbonyl | Nitrilotris(methylenephosphonic acid) | Organocatalyzed, high yields | nih.gov |

| 2-Nitroaniline, 1,2-Dicarbonyl | Graphene Oxide / Hydrazine | Metal-free reduction and condensation | nih.gov |

Furthermore, visible-light-mediated metal-free syntheses have emerged as a green and sustainable alternative. These reactions often proceed via single-electron transfer pathways, utilizing aerial oxygen as a green oxidant. rsc.org The development of transition-metal-free C-O bond-forming reactions is also an active area of research and could provide a direct route for the methoxylation step in the synthesis of the target molecule. acs.org

Scale-Up Considerations and Process Intensification in this compound Synthesis (e.g., Flow Chemistry)

The translation of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as safety, efficiency, cost, and environmental impact. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates like this compound. pharmasalmanac.com

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where mixing and reaction occur. uc.pt This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The small reactor volumes inherent in flow systems enhance heat and mass transfer, allowing for the safe handling of highly exothermic or hazardous reactions. pharmasalmanac.com

For the synthesis of quinoxaline derivatives, flow chemistry has been successfully applied to overcome the challenges associated with potentially explosive intermediates, such as diazoketones, by generating and consuming them in situ. uc.pt A multi-step flow synthesis of quinoxalines can be designed where different reactors are connected in series, allowing for a continuous process from starting materials to the final product without the need for isolation of intermediates.

Potential Advantages of Flow Chemistry for this compound Synthesis:

| Parameter | Benefit in Flow Chemistry | Reference |

| Safety | Minimized reaction volume, enhanced heat transfer, safe handling of hazardous reagents. | pharmasalmanac.com |

| Efficiency | Reduced reaction times, improved yields and selectivity, potential for automation. | uc.ptbeilstein-journals.org |

| Scalability | "Scaling out" by running multiple reactors in parallel, avoiding complex reactor redesign. | uc.pt |

| Purity | Reduced byproduct formation due to precise control over reaction conditions. | pharmasalmanac.com |

The implementation of a continuous flow process for the synthesis of this compound could involve the initial formation of the quinoxaline core in one reactor module, followed by in-line purification and subsequent chlorination and methoxylation steps in downstream modules. This integrated approach would represent a significant advancement in the efficient and sustainable production of this important chemical compound.

Chemical Reactivity and Derivatization of 2 Chloro 6 Fluoro 3 Methoxyquinoxaline

Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings, such as the quinoxaline (B1680401) system. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.

Displacement of the C-2 Chloro Group by Various Nucleophiles

The C-2 position of the quinoxaline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. Consequently, the chloro group at this position serves as an effective leaving group in SNAr reactions. This reactivity allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of 2-substituted quinoxaline derivatives.

In a typical reaction, the displacement of the C-2 chloro group can be achieved by heating 2-Chloro-6-fluoro-3-methoxyquinoxaline with a suitable nucleophile in a polar aprotic solvent, often in the presence of a base to neutralize the generated HCl. The choice of nucleophile dictates the resulting functional group at the C-2 position. For instance, reaction with primary or secondary amines yields 2-aminoquinoxaline derivatives, while reaction with sodium methoxide (B1231860) would introduce a second methoxy (B1213986) group. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom making the attached carbon more electrophilic.

Table 1: Examples of Nucleophilic Displacement at the C-2 Position

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat | 2-(Dialkyl/Aryl)amino-6-fluoro-3-methoxyquinoxaline |

| Alcohol (R-OH) | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 2-Alkoxy/Aryloxy-6-fluoro-3-methoxyquinoxaline |

Reactivity Profile of the C-6 Fluoro Group

The fluoro group at the C-6 position is part of the benzo- portion of the quinoxaline ring and is generally less reactive towards traditional SNAr than the C-2 chloro group. The C-2 position is directly activated by the adjacent ring nitrogen, making it significantly more electron-deficient and susceptible to nucleophilic attack. In contrast, the C-6 fluoro group lacks this direct activation.

While fluorine is typically an excellent leaving group in SNAr reactions due to its high electronegativity, its substitution at the C-6 position requires more forcing conditions. For a reaction to occur, strong activation by electron-withdrawing groups in the ortho or para positions is necessary. In the case of this compound, the activating effect on the C-6 position is less pronounced compared to the C-2 position. Therefore, under mild to moderate reaction conditions, the C-2 chloro group will react selectively. Displacement of the C-6 fluoro group would likely require higher temperatures, stronger nucleophiles, or specialized catalytic systems, such as photoredox catalysis, which can enable the defluorination of less activated fluoroarenes.

Competitive Reaction Pathways and Regioselectivity Control

Regioselectivity in the nucleophilic aromatic substitution of this compound is primarily governed by the electronic properties of the quinoxaline core. The C-2 position is significantly more electrophilic than the C-6 position due to the α-relationship with a ring nitrogen atom. This electronic disparity allows for excellent regioselective control.

By carefully selecting the reaction conditions, one can achieve selective substitution at the C-2 position while leaving the C-6 fluoro group intact.

Kinetic Control: At lower temperatures and with less reactive nucleophiles, the reaction will overwhelmingly favor the substitution of the more reactive C-2 chloro group. This is the most common pathway for derivatization.

Thermodynamic Control vs. Harsh Conditions: To achieve substitution at the C-6 position, one would typically first displace the C-2 chloro group and then subject the resulting product to much harsher conditions (e.g., high temperatures, strong base) to replace the fluoro group. A direct, selective substitution at C-6 in the presence of the C-2 chloro group is generally not feasible under standard SNAr conditions.

In similar dihalo-heterocyclic systems, such as 2,4-dichloroquinazoline, the C-4 position is known to be more reactive than the C-2 position, allowing for sequential and regioselective substitutions. This principle of differential reactivity based on the position relative to the heteroatoms applies directly to this compound, ensuring that the C-2 position is the primary site for SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions at the Quinoxaline Core

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful alternative for the derivatization of the quinoxaline core. These reactions typically proceed with high selectivity at the site of the halogen atom.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions

The C-2 chloro group of this compound can readily participate in various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands has enabled their efficient use.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form C-C bonds, allowing for the introduction of alkyl, alkenyl, or aryl substituents at the C-2 position.

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene to form a new C-C bond, resulting in a substituted alkene. This is a valuable tool for introducing vinyl groups onto the quinoxaline scaffold.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt. It is a highly efficient method for synthesizing 2-alkynylquinoxaline derivatives.

Table 2: Overview of Cross-Coupling Reactions at the C-2 Position

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(OAc)₂, SPhos, XPhos | 2-Aryl/Alkyl-6-fluoro-3-methoxyquinoxaline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 2-Vinyl-6-fluoro-3-methoxyquinoxaline |

Buchwald-Hartwig Amination for N-Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful and versatile alternative to traditional SNAr reactions for amination, often proceeding under milder conditions and with a broader substrate scope. This reaction is particularly useful for coupling less nucleophilic amines or for substrates where SNAr reactions are sluggish.

For this compound, the Buchwald-Hartwig amination provides a highly efficient route to synthesize a wide range of 2-aminoquinoxaline derivatives. The reaction involves treating the chloroquinoxaline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOt-Bu). The selectivity of this reaction is excellent for the C-2 position over the C-6 fluoro group, analogous to what is observed in other palladium-catalyzed couplings.

Table 3: Buchwald-Hartwig Amination of the C-2 Chloro Group

| Amine | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 2-Anilino-6-fluoro-3-methoxyquinoxaline |

| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 2-Morpholino-6-fluoro-3-methoxyquinoxaline |

Electrophilic Aromatic Substitution on the Quinoxaline Ring System

The quinoxaline ring system is generally considered electron-deficient due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring, which deactivates it towards electrophilic aromatic substitution. However, the benzene (B151609) ring portion of the molecule can still undergo such reactions, albeit under forcing conditions. The substituents on the benzene ring—a fluorine atom at the 6-position and a methoxy group that is part of the quinoxaline core's influence—play a crucial role in directing the regioselectivity of these substitutions.

Nitration: Nitration of quinoxaline itself requires harsh conditions, such as treatment with a mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄). For this compound, similar forcing conditions would be necessary. The nitro group is expected to be introduced primarily at the 5- or 8-position, directed by the fluorine atom.

Sulfonation: Aromatic sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.orgmasterorganicchemistry.com This reaction is reversible, a property that can be exploited in synthetic strategies. wikipedia.org For the title compound, sulfonation would likely occur at the 5- or 8-position.

Halogenation: Direct halogenation of the benzene ring of the quinoxaline system can be achieved with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. The regioselectivity will again be directed by the existing substituents, favoring positions 5 and 8.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for introducing alkyl and acyl groups onto aromatic rings. wikipedia.org These reactions typically employ a strong Lewis acid catalyst. wikipedia.org Due to the deactivating nature of the quinoxaline core and the fluorine substituent, these reactions are expected to be challenging for this compound and would require forcing conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-6-fluoro-3-methoxy-5-nitroquinoxaline and/or 2-Chloro-6-fluoro-3-methoxy-8-nitroquinoxaline |

| Sulfonation | H₂SO₄, SO₃ | This compound-5-sulfonic acid and/or this compound-8-sulfonic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-chloro-6-fluoro-3-methoxyquinoxaline and/or 8-Bromo-2-chloro-6-fluoro-3-methoxyquinoxaline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-chloro-6-fluoro-3-methoxyquinoxaline and/or 8-Acyl-2-chloro-6-fluoro-3-methoxyquinoxaline |

Transformation of the Methoxy Group and its Impact on Quinoxaline Reactivity

The methoxy group at the 3-position is a key functional handle that can be transformed to modulate the electronic properties and biological activity of the quinoxaline derivative.

Cleavage to the Quinoxalinone: The most common transformation of a methoxy group on a heterocyclic ring is its cleavage to the corresponding hydroxyl group, which in the case of quinoxalines, exists in equilibrium with its tautomeric quinoxalinone form. This demethylation can be achieved using various reagents, such as strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). The resulting 2-chloro-6-fluoroquinoxalin-3(4H)-one possesses a different reactivity profile, with the quinoxalinone moiety offering sites for N-alkylation and other transformations.

Nucleophilic Displacement: The methoxy group can potentially be displaced by strong nucleophiles, although this is generally less facile than the displacement of the chloro group at the 2-position. The reactivity towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the quinoxaline ring. For instance, reaction with amines at high temperatures could lead to the corresponding 3-aminoquinoxaline derivatives.

The conversion of the methoxy group to a quinoxalinone significantly alters the reactivity of the molecule. The quinoxalinone can be further functionalized at the nitrogen atom, and the electronic properties of the ring system are modified, which can influence the reactivity of the chloro and fluoro substituents in subsequent reactions.

Exploitation of this compound as a Versatile Synthetic Intermediate

The title compound is a valuable building block for the synthesis of more complex molecules, primarily due to the reactivity of the chlorine atom at the 2-position. This chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution at C-2: A wide range of nucleophiles can displace the chloro group, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functionalities at this position. For example, reaction with primary or secondary amines leads to the formation of 2-aminoquinoxaline derivatives, which are common scaffolds in pharmacologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the 2-position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. dntb.gov.uaresearchgate.netnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of substituted quinoxalines. For instance, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-6-fluoro-3-methoxyquinoxaline.

Table 2: Representative Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | R-NH₂ | 2-(Alkyl/Aryl)amino-6-fluoro-3-methoxyquinoxaline |

| Nucleophilic Substitution | R-OH / NaH | 2-(Alkoxy/Aryloxy)-6-fluoro-3-methoxyquinoxaline |

| Nucleophilic Substitution | R-SH / NaH | 2-(Alkyl/Aryl)thio-6-fluoro-3-methoxyquinoxaline |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | 2-Aryl-6-fluoro-3-methoxyquinoxaline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-Alkynyl-6-fluoro-3-methoxyquinoxaline |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst | 2-(Alkyl/Aryl)amino-6-fluoro-3-methoxyquinoxaline |

Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The ability to selectively functionalize this compound at multiple positions makes it an attractive scaffold for the design and synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science.

By combining the reactions described above, intricate molecules can be constructed. For example, a sequential functionalization could involve a nucleophilic substitution at the C-2 position, followed by an electrophilic substitution on the benzene ring, and finally, a transformation of the methoxy group. This stepwise approach allows for precise control over the final structure.

Furthermore, the fluoro group at the 6-position can also participate in nucleophilic aromatic substitution, although it is generally less reactive than the chloro group at the C-2 position. Under specific conditions, selective displacement of the fluorine atom can be achieved, providing another avenue for derivatization.

The versatility of this intermediate allows for its incorporation into larger, more complex systems, such as macrocycles, polymers, and fused heterocyclic systems. The quinoxaline core can act as a rigid linker or as a pharmacophoric element in the design of new bioactive compounds. The strategic placement of substituents on this scaffold is crucial for tuning the molecule's properties for a specific application.

Advanced Applications of 2 Chloro 6 Fluoro 3 Methoxyquinoxaline and Its Derivatives in Specialized Fields

Organic Electronics and Optoelectronic Materials

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline (B1680401) core makes its derivatives inherently good electron acceptors. This property is fundamental to their application in organic electronics, where efficient charge transport and tailored energy levels are paramount. The specific substituents on 2-Chloro-6-fluoro-3-methoxyquinoxaline further modulate these characteristics, making its derivatives promising candidates for various optoelectronic devices.

Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoxaline derivatives are widely utilized as building blocks for materials in both OLEDs and OPVs. In OLEDs, they can function as electron-transporting materials (ETMs), hole-transporting materials (HTMs), or as part of the emissive layer, often in thermally activated delayed fluorescence (TADF) emitters. The incorporation of electron-withdrawing groups like chlorine and fluorine can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. Conversely, the methoxy (B1213986) group can influence the Highest Occupied Molecular Orbital (HOMO) level and solubility.

In the realm of OPVs, particularly in non-fullerene acceptors (NFAs), the quinoxaline moiety serves as an excellent electron-acceptor unit. The strategic placement of fluorine atoms on the quinoxaline core has been shown to enhance intermolecular interactions, leading to improved molecular packing and charge transport. Studies on two-dimensional quinoxaline-based polymers have demonstrated that the introduction of fluorine and methoxy substituents significantly affects their photovoltaic properties. For instance, fluorinated quinoxaline-based polymers have shown promising power conversion efficiencies in polymer solar cells.

Table 1: Properties of Representative Quinoxaline-Based Polymers for Organic Solar Cells

| Polymer | Electron-Withdrawing Substituent | Maximum Power Conversion Efficiency (PCE) |

| PBCl-MTQF | Fluorine | 7.48% |

| PBCl-MTQCN | Cyano | 3.52% |

This table is generated based on data for analogous quinoxaline-based polymers to illustrate the effect of substituents.

Electron Transport Materials and Organic Semiconductors

The inherent electron-accepting nature of the quinoxaline ring system makes its derivatives prime candidates for n-type organic semiconductors and electron transport materials. The presence of electron-withdrawing groups such as chloro and fluoro groups on the this compound scaffold is expected to enhance its electron-transporting capabilities by lowering the LUMO energy level, which facilitates efficient electron injection from the cathode in electronic devices.

Fluorescent Probes and Chemosensors

Derivatives of quinoxaline are known to exhibit fluorescence, and this property can be modulated by the introduction of various functional groups and by their interaction with analytes. This makes them suitable for the development of fluorescent probes and chemosensors for the detection of ions and small molecules. The photophysical properties of these probes are sensitive to their chemical environment.

The this compound core can be functionalized with specific recognition moieties to create highly selective and sensitive chemosensors. The chloro group at the 2-position provides a reactive site for further chemical modifications, allowing for the attachment of ionophores or other binding units. The fluoro and methoxy groups can influence the fluorescence quantum yield and the Stokes shift of the resulting sensor molecule. While specific examples for this exact derivative are not abundant, the general principles of quinoxaline-based sensor design are well-established.

Agrochemical and Crop Protection Applications

The quinoxaline ring is a prominent scaffold in a variety of biologically active compounds, including those with applications in agriculture. The diverse substitution patterns possible on the quinoxaline core allow for the creation of molecules with targeted herbicidal, fungicidal, and insecticidal activities.

Precursors for Herbicidal Compounds

Quinoxaline derivatives have been investigated for their herbicidal properties. nih.govresearchgate.net Some exhibit activity by inhibiting key plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). nih.govresearchgate.net The this compound molecule serves as a valuable intermediate for the synthesis of more complex herbicidal compounds. The chloro substituent can be readily displaced by other functional groups through nucleophilic substitution reactions, enabling the construction of a diverse library of potential herbicides.

For instance, the structurally related "4-chloro-2-fluoro-3-methoxyphenyl" moiety is a key component of the arylpicolinate herbicide florpyrauxifen-benzyl. This suggests that the substitution pattern present in this compound is conducive to herbicidal activity, making it a promising precursor for the development of new crop protection agents.

Fungicidal and Insecticidal Agents (as chemical scaffolds)

The quinoxaline scaffold is a key component in a number of compounds with demonstrated fungicidal and insecticidal activity. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.netnih.govnih.gov The biological activity of these compounds is highly dependent on the nature and position of the substituents on the quinoxaline ring.

Fungicidal Agents: Certain quinoxaline derivatives have shown efficacy against a range of plant pathogenic fungi. For example, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile has demonstrated broad-spectrum fungicidal activity against Colletotrichum species. nih.govresearchgate.net Another related compound, 2-Chloro-3-hydrazinylquinoxaline, has shown potential in combating various Candida and Aspergillus species. nih.govnih.gov The this compound scaffold, with its combination of substituents, offers a promising starting point for the synthesis of novel fungicides.

Insecticidal Agents: The versatility of the quinoxaline structure extends to the development of insecticides. rsc.orgrsc.orgresearchgate.net Thiazole-fused quinoxaline derivatives, for example, have been synthesized and shown to be effective against pests like the cotton leafworm (Spodoptera litura). rsc.orgrsc.orgresearchgate.net The 2-chloro position on the this compound ring provides a convenient handle for the synthesis of such fused heterocyclic systems, highlighting its potential as a chemical scaffold for new insecticidal agents.

Table 2: Bioactivity of Representative Quinoxaline Derivatives

| Compound | Bioactivity | Target Organism(s) |

| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile | Herbicide, Fungicide | Plants, Colletotrichum species |

| 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one | Herbicide, Fungicide | Plants, Fungi |

| 2-Chloro-3-hydrazinylquinoxaline | Fungicide | Candida and Aspergillus species |

| Thiazolo[4,5-b]quinoxalin-2(3H)-one derivatives | Insecticide | Spodoptera litura |

This table presents data for analogous quinoxaline derivatives to showcase the potential applications of the this compound scaffold.

Catalysis and Ligand Design in Chemical Transformations

The unique electronic and structural characteristics of the quinoxaline scaffold, particularly in substituted forms like this compound, make it a valuable component in the design of ligands for catalysis. The presence of nitrogen heteroatoms, combined with the tunable nature of the aromatic system, allows for the formation of stable and catalytically active metal complexes.

Metal Chelation Properties of Quinoxaline Scaffolds

The quinoxaline nucleus possesses inherent metal-chelating properties due to the two nitrogen atoms in the pyrazine ring. These nitrogen atoms act as Lewis bases, readily donating their lone pair of electrons to coordinate with a variety of metal ions, particularly transition metals. This coordination behavior is the foundation for their application in catalysis and materials science. znaturforsch.comresearchgate.net

Quinoxaline derivatives can form stable complexes with a range of metal ions including Manganese (Mn(II)), Iron (Fe(III)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). eurjchem.comresearchgate.net The geometry of the resulting metal chelates is often octahedral or tetrahedral, depending on the metal ion and the specific quinoxaline ligand used. eurjchem.comisca.in The stability and structure of these complexes can be finely tuned by the substituents on the quinoxaline ring. For instance, the electron-withdrawing fluoro and chloro groups and the electron-donating methoxy group in this compound would modify the electron density on the nitrogen atoms, thereby influencing the strength and nature of the metal-ligand bond.

Derivatives such as 2-(2′-pyridyl)quinoxaline are well-documented for acting as bidentate chelating ligands, engaging metal centers through one nitrogen from the pyridine (B92270) ring and the adjacent nitrogen from the quinoxaline ring. nih.gov This ability to form multi-point attachments results in thermodynamically stable chelate rings, a desirable feature for robust catalytic systems.

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Co(II) | Tetrahedral / Five-coordinate | isca.in |

| Ni(II) | Octahedral | eurjchem.comisca.in |

| Cu(II) | Octahedral | eurjchem.comisca.in |

| Zn(II) | Tetrahedral | isca.in |

| Fe(III) | Octahedral | eurjchem.comresearchgate.net |

| Mn(II) | Octahedral | eurjchem.com |

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of quinoxalines to form stable metal complexes has led to their use as "controlling ligands" in various catalytic transformations. znaturforsch.com In homogeneous catalysis, these ligands can influence the selectivity, activity, and stability of the metallic active center.

A notable example is the use of zinc complexes bearing quinoxaline-based ligands in the catalytic copolymerization of carbon dioxide (CO₂) and cyclohexene (B86901) oxide. znaturforsch.comresearchgate.net In these systems, the quinoxaline ligand modulates the electronic and steric environment of the zinc center, leading to highly selective polymer formation. znaturforsch.com This demonstrates the potential of ligands derived from this compound to control polymerization reactions.

Ruthenium(II) complexes containing polypyridyl quinoxaline-based bridging ligands have also been investigated. isca.in These systems can be designed so that the redox properties of the catalytic site can be adjusted by remote metal coordination, offering a sophisticated method for tuning catalytic activity. isca.in

| Catalyst System | Type of Catalysis | Application | Reference |

|---|---|---|---|

| Zinc(II)-Quinoxaline Complexes | Homogeneous | Copolymerization of CO₂ and cyclohexene oxide | znaturforsch.comresearchgate.net |

| Ruthenium(II)-Polypyridyl Quinoxaline Complexes | Homogeneous | Redox catalysis; photosensitization | isca.in |

| Nickel(II), Palladium(II), Platinum(II) Complexes | Homogeneous | Potential for cross-coupling reactions | isca.in |

Advanced Chemical Reagents and Auxiliary Applications in Complex Synthesis

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block and auxiliary in complex organic synthesis. Its utility stems from the reactivity of the chloro substituent at the C-2 position of the quinoxaline core. researchgate.netnih.gov

The chlorine atom acts as a good leaving group, making the C-2 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, including ethers, amines, and thioethers, by reacting it with appropriate nucleophiles like alcohols, amines, or thiols. researchgate.netnih.gov This reactivity makes 2-chloroquinoxaline (B48734) analogs invaluable intermediates for constructing more elaborate molecular architectures and libraries of pharmacologically relevant compounds. researchgate.netnih.gov

The synthesis of 2-chloroquinoxalines is typically achieved through the chlorination of the corresponding 2-quinoxalinone (or 2-hydroxyquinoxaline) precursors using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com This established route ensures the accessibility of 2-chloroquinoxaline intermediates for further synthetic elaboration.

The presence of the fluoro and methoxy groups on the benzene (B151609) ring of this compound provides additional layers of control and functionality. These substituents modulate the electronic properties of the quinoxaline system, influencing the reactivity of the C-2 position and providing potential sites for further functionalization. For instance, the methoxy group could be demethylated to a hydroxyl group, opening up another avenue for modification. This multi-functional nature makes the compound a sophisticated reagent for building complex heterocyclic systems.

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Amines (R-NH₂) | 2-Aminoquinoxalines | researchgate.net |

| Nucleophilic Substitution (SNAr) | Alcohols/Phenols (R-OH) | 2-Alkoxy/Aryloxyquinoxalines | nih.gov |

| Coupling Reactions | Alkynes | 2-Alkynylquinoxalines | sigmaaldrich.com |

| Precursor Synthesis | Phosphorus Oxychloride (POCl₃) on 2-Hydroxyquinoxaline | 2-Chloroquinoxaline | chemicalbook.com |

Theoretical and Computational Investigations on 2 Chloro 6 Fluoro 3 Methoxyquinoxaline

Quantum Chemical Calculations of Electronic Structure and Energetic Profiles

Quantum chemical calculations have emerged as indispensable tools for elucidating the fundamental properties of molecules. These methods provide insights into molecular geometry, electronic distribution, and energetic landscapes, which are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method that has revolutionized the study of molecular systems due to its favorable balance between accuracy and computational cost. For 2-Chloro-6-fluoro-3-methoxyquinoxaline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry in the ground state. github.io This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule.

From the optimized geometry, a range of global reactivity descriptors can be calculated. These descriptors, derived from the conceptual DFT framework, offer valuable insights into the molecule's stability and reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are crucial for predicting how this compound will interact with other chemical species.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 7.5 eV |

| Electron Affinity | A | -ELUMO | 1.8 eV |

| Electronegativity | χ | (I+A)/2 | 4.65 eV |

| Chemical Hardness | η | (I-A)/2 | 2.85 eV |

| Chemical Softness | S | 1/η | 0.35 eV-1 |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is typically localized on the electron-rich parts of the quinoxaline (B1680401) ring system, while the LUMO is distributed over the electron-deficient regions, particularly the pyrazine (B50134) ring containing the chloro and methoxy (B1213986) substituents. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive potential, highlighting electron-deficient areas prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group, while positive potential would be concentrated around the hydrogen atoms and the carbon atom attached to the chlorine. researchgate.net

Prediction of Spectroscopic Signatures for Structural Assignment of Derivatives

Computational methods are highly effective in predicting various spectroscopic properties, which can be invaluable for the structural elucidation of newly synthesized derivatives of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. github.io By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to distinguish between different isomers. uncw.edu

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. researchgate.net While there is often a systematic overestimation of the frequencies, scaling factors can be applied to improve the agreement with experimental spectra. github.io The predicted vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectroscopic data.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Visible spectrum. dergipark.org.tr These calculations can help in understanding the electronic transitions occurring within the molecule and how they are affected by different substituents.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides a powerful lens through which to investigate the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental methods alone.

Transition State Characterization and Reaction Pathway Elucidation

A key reaction of this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Computational methods can be employed to elucidate the mechanism of such reactions by locating and characterizing the transition state (TS) structures. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

Solvent Effects on Reactivity and Selectivity

Chemical reactions are typically carried out in a solvent, which can have a profound impact on the reaction rate and outcome. Computational models can account for the influence of the solvent through either explicit or implicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. researchgate.net

By performing calculations with a PCM, it is possible to investigate how the solvent stabilizes or destabilizes the reactants, transition states, and products. dntb.gov.ua For reactions involving charged species, such as the SNAr mechanism which may proceed through an anionic intermediate, polar solvents are expected to have a significant stabilizing effect. Computational studies can quantify these solvent effects on the activation energies and reaction thermodynamics, providing a deeper understanding of the role of the solvent in controlling the reactivity and selectivity of reactions involving this compound. medjchem.com

In Silico Design of Novel Quinoxaline-Based Materials with Tailored Properties

The in silico design of novel materials represents a paradigm shift in materials science, moving from a trial-and-error experimental approach to a predictive, computation-driven methodology. This is particularly relevant for heterocyclic compounds like quinoxaline derivatives, whose electronic and photophysical properties can be finely tuned through strategic functionalization. Computational chemistry provides a cost-effective and efficient means to screen a vast array of potential molecular structures and predict their properties before their synthesis, thereby accelerating the discovery of new materials. beilstein-journals.org For quinoxaline-based materials, in silico design focuses on establishing clear structure-property relationships to tailor them for specific applications, ranging from organic electronics to medicinal chemistry.

The core of in silico design lies in the use of quantum chemical calculations, most notably Density Functional Theory (DFT), to model the behavior of molecules at the electronic level. nih.gov By calculating fundamental properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, researchers can predict the electronic band gap, charge transport characteristics, and optical absorption and emission spectra of a given quinoxaline derivative. researchgate.net These predictions are crucial for designing materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). d-nb.info

For instance, the strategic introduction of electron-donating or electron-withdrawing groups onto the quinoxaline scaffold can systematically alter the HOMO and LUMO energy levels. researchgate.net In the context of this compound, the chloro and fluoro substituents are electron-withdrawing, which would be predicted to lower both the HOMO and LUMO energy levels, a desirable trait for n-type semiconductor materials. beilstein-journals.org The methoxy group, being electron-donating, would have the opposite effect, raising the HOMO level more significantly than the LUMO, thus narrowing the band gap. The interplay of these substituents at specific positions allows for the fine-tuning of the material's electronic properties.

Theoretical investigations using DFT can be employed to systematically study a series of quinoxaline derivatives to understand the impact of different functional groups. A common approach involves creating a virtual library of molecules and calculating their key electronic and optical parameters. The results of such a computational screening are often presented in data tables to compare the predicted properties of the different derivatives.

To illustrate this process, the following table presents theoretical data for a series of hypothetical quinoxaline-based organic dyes, demonstrating how substitutions can modulate their photovoltaic properties. These calculations, typically performed using methods like B3LYP/6-311G(d,p), provide insights into the molecules' light-harvesting efficiency (LHE), open-circuit voltage (Voc), and other relevant parameters for solar cell applications. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEg (eV) | Voc (V) |

| Quinoxaline-Ref | -5.89 | -2.45 | 3.44 | 0.85 |

| Derivative A (-Cl) | -5.98 | -2.60 | 3.38 | 0.92 |

| Derivative B (-F) | -6.02 | -2.65 | 3.37 | 0.95 |

| Derivative C (-OCH₃) | -5.75 | -2.38 | 3.37 | 0.81 |

| Derivative D (-Cl, -F) | -6.10 | -2.75 | 3.35 | 1.01 |

| Derivative E (-Cl, -F, -OCH₃) | -5.95 | -2.68 | 3.27 | 0.98 |

This table is illustrative and contains representative data based on general principles of computational chemistry applied to quinoxaline derivatives for comparative purposes.

The data in the table showcases how the introduction of different functional groups systematically modifies the electronic properties of the quinoxaline core. The electron-withdrawing chloro and fluoro groups (Derivatives A, B, and D) lead to a decrease in both HOMO and LUMO energies and a potential increase in the open-circuit voltage, which is a key parameter for solar cell efficiency. Conversely, the electron-donating methoxy group (Derivative C) raises the HOMO energy. The combined effect of these substituents (Derivative E) results in a tuned electronic structure with a potentially narrowed energy gap, which could enhance light absorption in the visible spectrum. nih.gov

Beyond organic electronics, in silico design is also pivotal in the development of quinoxaline-based therapeutic agents. frontiersin.org Molecular docking studies, for example, can predict the binding affinity and conformation of a quinoxaline derivative within the active site of a target protein or enzyme. nih.gov This allows for the rational design of potent and selective inhibitors for various diseases. rsc.org Computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process. rsc.org

Advanced Analytical Methodologies for Detection and Characterization of 2 Chloro 6 Fluoro 3 Methoxyquinoxaline and Its Derivatives Beyond Basic Identification

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods are indispensable for the separation and quantification of 2-Chloro-6-fluoro-3-methoxyquinoxaline and its related substances. The choice of technique is dictated by the analyte's properties and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and quality control of this compound. The development of a robust HPLC method is critical for achieving adequate separation from starting materials, intermediates, and potential degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the non-polar quinoxaline (B1680401) core. Method development would involve optimizing the stationary phase, mobile phase composition, and detector wavelength. A C18 column is often the stationary phase of choice due to its hydrophobic nature, which provides good retention for aromatic compounds. chromatographyonline.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. chromatographyonline.comsielc.com Isocratic elution can be used for simple mixtures, while a gradient elution is necessary for separating complex samples with components of varying polarities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

For the analysis of volatile impurities or for assessing the purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Its high separation efficiency and sensitive mass detection make it ideal for identifying and quantifying trace-level contaminants.

The compound must be thermally stable and sufficiently volatile for GC analysis. A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is typically used for the separation of halogenated aromatic compounds. mdpi.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting compounds, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification.

Table 2: Representative GC-MS Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Metabolites

To study the metabolic fate of this compound, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. mdpi.com This technique offers superior resolution, speed, and sensitivity compared to conventional HPLC, making it ideal for detecting and identifying metabolites in complex biological matrices like plasma or urine. researchgate.net

The UHPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. chromatographyonline.com The separated components are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used for quinoxaline derivatives. chromatographyonline.com The instrument can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis of known metabolites or in full scan mode to identify novel metabolites. chromatographyonline.com

Table 3: Typical UHPLC-MS/MS Conditions for Metabolite Profiling

| Parameter | Setting |

|---|---|

| UHPLC Column | Acquity BEH C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp | 350 °C |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Advanced Spectroscopic Methods for Structural Elucidation of Novel Derivatives

When new derivatives of this compound are synthesized, advanced spectroscopic methods are essential for unambiguous structure determination.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, NOESY, COSY, HMQC, HMBC) for Regio- and Stereochemical Assignments

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, multidimensional (2D) NMR experiments are crucial for confirming the connectivity and spatial relationships of atoms within a novel derivative.

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and determining the positions of substituents. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other, providing insights into the stereochemistry and conformation of the molecule.

These experiments collectively allow for the definitive assignment of all proton and carbon signals and the determination of the molecule's regiochemistry and stereochemistry. nih.govethz.ch

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a newly synthesized compound by measuring its mass with very high accuracy (typically within 5 ppm). This allows for the calculation of a precise molecular formula. The experimentally determined mass is compared to the theoretical mass of potential formulas, providing strong evidence for the correct chemical composition of the reaction product. This technique is invaluable for confirming the identity of a target molecule and distinguishing it from other potential products with the same nominal mass.

Table 4: Example of HRMS Data for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Calculated Mass for C₁₀H₈ClFN₂O₂ [M+H]⁺ | 243.0280 |

| Measured Mass | 243.0278 |

| Mass Accuracy (ppm) | -0.82 |

| Inferred Formula | C₁₀H₈ClFN₂O₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in New Compounds

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the qualitative analysis of new compounds by identifying their functional groups. For quinoxaline derivatives, including this compound, these techniques provide a molecular fingerprint based on the vibrational modes of the molecule's constituent bonds. sphinxsai.com The analysis relies on correlating observed spectral bands (in wavenumbers, cm⁻¹) to specific stretching, bending, and deformation vibrations within the molecule.

In the context of quinoxaline derivatives, characteristic vibrational frequencies have been identified through both experimental analysis and theoretical calculations, such as Density Functional Theory (DFT). sphinxsai.comscialert.net The aromatic C-H stretching vibrations of the heterocyclic ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The carbon-carbon stretching vibrations within the fused rings are found in the 1625-1430 cm⁻¹ range. scialert.netresearchgate.net A key identifier for the quinoxaline core is the C=N stretching vibration, which gives rise to a strong absorption band between 1630-1600 cm⁻¹. scialert.net

Substituents on the quinoxaline ring, such as the chloro, fluoro, and methoxy (B1213986) groups in the target compound, will influence the exact position and intensity of these bands and introduce their own characteristic vibrations. For instance, C-Cl, C-F, and C-O stretching and bending modes will appear in the fingerprint region of the spectrum (typically below 1500 cm⁻¹), allowing for detailed structural confirmation. The analysis of these spectra, often aided by computational modeling, is crucial for confirming the identity and purity of newly synthesized compounds like this compound. nih.govresearchgate.net

Interactive Table: Characteristic Vibrational Frequencies for Quinoxaline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectrum | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR & Raman | scialert.netresearchgate.net |

| C=C Aromatic Ring Stretch | 1625 - 1430 | FT-IR & Raman | scialert.netresearchgate.net |

| C=N Stretch | 1630 - 1600 | FT-IR | scialert.net |

| C-H In-plane Bending | 1300 - 1000 | FT-IR & Raman | researchgate.net |

| C-N Stretch | 1150 - 1130 | FT-IR | scialert.net |

| C-H Out-of-plane Bending | 900 - 667 | FT-IR & Raman | researchgate.net |

Electrochemical Methods for Redox Behavior and Sensor Development

Electrochemical methods are pivotal for investigating the redox properties of quinoxaline compounds. Quinoxalines are known to undergo a two-electron redox reaction, a characteristic that is central to their biological activity and their potential application in materials science, such as in aqueous redox flow batteries. nsf.gov Techniques like cyclic voltammetry can be used to determine the reduction and oxidation potentials of this compound, providing insight into its electron-accepting and donating capabilities.

The redox potential of a quinoxaline derivative is highly dependent on the nature and position of its substituents. Electron-donating groups (e.g., amino, methyl) tend to make the reduction potential more negative, indicating that the reduced form is more easily oxidized. researchgate.net Conversely, electron-withdrawing groups, such as the chloro and fluoro substituents on the target molecule, are expected to result in a less negative reduction potential. Studies have shown a correlation where quinoxaline derivatives with the least negative reduction potentials exhibit higher biological activity. abechem.com This suggests that the electrochemical behavior is a key determinant of the compound's function. abechem.com

The distinct electrochemical signature of quinoxalines can also be exploited for the development of sensitive and selective electrochemical sensors. By immobilizing specific quinoxaline derivatives on an electrode surface, it is possible to design sensors for detecting various analytes through changes in the electrochemical response. The investigation into the redox behavior of this compound is therefore essential not only for understanding its intrinsic chemical properties but also for exploring its potential in sensor technology.

Interactive Table: Redox Potentials of Selected Quinoxaline Derivatives

| Compound | Method | Redox Potential (eV) vs. SHE | Reference |

| Quinoxalin-2(H)-one (QO) | DFT/B3LYP | 0.123 | researchgate.net |

| 3-methylquinoxalin-2(1H)-one (MQO) | DFT/B3LYP | 0.015 | researchgate.net |

| 3-aminoquinoxalin-2(1H)-one (AQO) | DFT/B3LYP | -0.254 | researchgate.net |

Methodologies for Environmental Monitoring and Residue Analysis of Quinoxaline-Based Compounds

The potential use of quinoxaline-based compounds in various applications necessitates the development of robust analytical methods for their monitoring in environmental matrices. epa.govijirt.org Due to their potential persistence and biological activity, detecting trace residues in samples such as water, soil, and food products is of significant importance. nih.gov The primary technique for this purpose is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). tandfonline.comnih.gov

A typical workflow for residue analysis begins with sample preparation, which is critical for removing interfering substances and concentrating the analytes. epa.gov For water samples, this may involve freeze-drying followed by re-dissolving in a suitable solvent and purification using solid-phase extraction (SPE). tandfonline.com For more complex matrices like food products, extraction is often performed with an organic solvent, such as ethyl acetate, followed by a similar SPE clean-up step. nih.govresearchgate.net

Following extraction and purification, the sample is analyzed by HPLC-MS/MS. The separation is typically achieved on a C18 reversed-phase column. nih.gov Mass spectrometry detection, operating in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity, allowing for the confirmation and quantification of the target quinoxaline compounds. tandfonline.com These methods can achieve very low limits of detection (LOD), often in the nanogram per liter (ng/L) range for water samples, making them suitable for regulatory monitoring and ensuring environmental safety. tandfonline.com

Interactive Table: Parameters for LC-MS/MS Analysis of Quinoxaline Residues

| Parameter | Description | Example | Reference |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | HPLC-MS/MS | tandfonline.comnih.gov |

| Sample Matrix | Environmental Water, Food Products of Animal Origin | Water, Pork, Chicken | tandfonline.comnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE), Solvent Extraction | HLB or MAX SPE cartridges | nih.govresearchgate.net |

| Separation Column | Reversed-phase C18 column | Agilent ZORBAX SB-C18 | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ionization mode | ESI+ | nih.gov |

| Limit of Detection (LOD) | 2.0 - 6.0 ng/L (in water) | 0.08 µg/kg (in food) | tandfonline.comnih.gov |

Conclusion and Future Research Trajectories

Synthesis and Reactivity Paradigms of 2-Chloro-6-fluoro-3-methoxyquinoxaline

While specific literature on the synthesis of this compound is scarce, its synthesis can be logically inferred from established methodologies for quinoxaline (B1680401) ring formation and functionalization. A plausible synthetic approach would likely involve the condensation of a substituted o-phenylenediamine (B120857), specifically 4-fluoro-1,2-diaminobenzene, with a suitable 1,2-dicarbonyl compound. Subsequent chlorination and methoxylation steps would then yield the target molecule.

The reactivity of this compound is predicted to be dominated by the chlorine atom at the 2-position of the quinoxaline ring. This position is activated towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com This reactivity opens the door to a vast array of chemical transformations, allowing for the introduction of diverse functional groups. The fluorine atom at the 6-position is expected to influence the electronic properties of the aromatic system, potentially enhancing the rate and regioselectivity of these substitution reactions. mdpi.com The methoxy (B1213986) group at the 3-position, being an electron-donating group, could also modulate the reactivity of the quinoxaline core.

Emerging Applications and Prospects in Materials Science and Industrial Chemistry

The true potential of this compound likely lies in its application as a building block for advanced materials and specialty chemicals. researchgate.net The quinoxaline scaffold itself is known to be a component in organic light-emitting diodes (OLEDs), fluorescent dyes, and organic semiconductors. nih.govnih.gov By functionalizing the 2-position through nucleophilic substitution, a diverse library of derivatives could be synthesized with tailored photophysical and electronic properties.

In industrial chemistry, halogenated aromatic compounds serve as crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai The unique combination of substituents in this compound could make it a valuable precursor for the development of novel compounds with specific biological activities. The presence of both fluorine and chlorine offers multiple sites for further chemical modification, enabling the fine-tuning of molecular properties.

Unaddressed Challenges and Potential Synergies with Interdisciplinary Research Fields

The primary challenge in realizing the potential of this compound is the current lack of dedicated research. A systematic investigation into its synthesis, characterization, and reactivity is the first and most crucial step. Overcoming potential challenges in regioselectivity during synthesis and functionalization will be a key hurdle. nih.gov

Significant opportunities lie in the synergy between synthetic chemistry and other disciplines. Computational chemistry, for instance, could play a vital role in predicting the reactivity, electronic properties, and potential applications of derivatives of this compound. Collaboration with materials scientists would be essential to explore its use in electronic and optical devices. Furthermore, joint efforts with medicinal chemists could uncover its potential as a scaffold for new therapeutic agents. nih.gov

Strategic Directions for Future Innovations in Halogenated Methoxyquinoxaline Chemistry

To unlock the full potential of this compound and the broader class of halogenated methoxyquinoxalines, future research should focus on several strategic directions:

Development of Efficient and Scalable Synthetic Routes: Establishing robust and high-yielding synthetic pathways is fundamental for making these compounds readily accessible for further research and potential commercial applications. mtieat.orgtandfonline.com

Exploration of Derivatization via Nucleophilic Aromatic Substitution: A comprehensive study of SNAr reactions at the 2-position will be critical to creating a diverse library of functionalized derivatives. rsc.orgresearchgate.net

Investigation of Photophysical and Electronic Properties: Characterizing the fluorescence, phosphorescence, and charge transport properties of novel derivatives will be key to identifying promising candidates for materials science applications.

Screening for Biological Activity: A systematic evaluation of the biological properties of new derivatives could lead to the discovery of novel agrochemicals or pharmaceutical leads. nih.gov

Leveraging Green Chemistry Principles: Future synthetic methodologies should aim to be environmentally benign, utilizing sustainable reagents and reaction conditions. researchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-chloro-6-fluoro-3-methoxyquinoxaline, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves halogenation and functionalization of a quinoxaline precursor. A common approach includes:

Chlorination : Reacting a methoxy-fluoroquinoxaline intermediate with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at reflux to introduce the chloro group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Optimization : Adjust stoichiometry (e.g., excess POCl₃), reaction time, and temperature. Monitor progress via TLC or HPLC. Typical yields range from 60–80% depending on substituent positioning .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions. Use SHELX programs (e.g., SHELXL) for refinement .

- Spectroscopy :